molecular formula C8H16N2OS2 B14456624 (3-Morpholinopropyl)dithiocarbamic acid CAS No. 72259-82-6

(3-Morpholinopropyl)dithiocarbamic acid

Cat. No.: B14456624
CAS No.: 72259-82-6
M. Wt: 220.4 g/mol
InChI Key: ZEGKIMZVMGGNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Morpholinopropyl)dithiocarbamic acid is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholinopropyl)dithiocarbamic acid typically involves the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Morpholine} + \text{CS}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{Na}_2\text{S} ]

The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by acidification and subsequent extraction.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholinopropyl)dithiocarbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiuram disulfides.

    Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.

    Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions with alkyl halides to form S-alkyl dithiocarbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Thiuram disulfides.

    Reduction: Thiol derivatives.

    Substitution: S-alkyl dithiocarbamates.

Scientific Research Applications

(3-Morpholinopropyl)dithiocarbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.

    Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.

Mechanism of Action

The mechanism of action of (3-Morpholinopropyl)dithiocarbamic acid involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. The compound’s ability to form stable complexes with transition metals is key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ziram (zinc dimethylbisdithiocarbamate)
  • Zineb (zinc ethylenebisdithiocarbamate)
  • Maneb (manganese ethylenebisdithiocarbamate)

Uniqueness

(3-Morpholinopropyl)dithiocarbamic acid is unique due to its morpholine moiety, which imparts distinct chemical properties compared to other dithiocarbamates. The presence of the morpholine ring enhances its solubility in water and its ability to form stable complexes with a wider range of metal ions. This makes it particularly useful in applications where solubility and stability are critical factors.

Properties

CAS No.

72259-82-6

Molecular Formula

C8H16N2OS2

Molecular Weight

220.4 g/mol

IUPAC Name

3-morpholin-4-ylpropylcarbamodithioic acid

InChI

InChI=1S/C8H16N2OS2/c12-8(13)9-2-1-3-10-4-6-11-7-5-10/h1-7H2,(H2,9,12,13)

InChI Key

ZEGKIMZVMGGNQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.